molecular formula C24H21N5O2 B1678505 蛋白激酶Cβ抑制剂 CAS No. 257879-35-9

蛋白激酶Cβ抑制剂

货号: B1678505
CAS 编号: 257879-35-9
分子量: 411.5 g/mol
InChI 键: KIWODJBCHRADND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Diabetes and Vascular Complications

PKCbeta inhibitors, such as ruboxistaurin and enzastaurin, have been studied for their effects on diabetic complications:

  • Ruboxistaurin : This selective inhibitor has shown promise in improving macrovascular endothelial function in patients with type 2 diabetes. A clinical trial indicated that ruboxistaurin improved flow-mediated dilation (FMD), a measure of endothelial function, suggesting potential benefits for cardiovascular health in diabetic patients . Additionally, it has demonstrated efficacy in reducing retinal and renal microvascular disease in animal models .
  • Enzastaurin : This compound has been evaluated for its ability to suppress signaling pathways involved in diabetic nephropathy. Preclinical studies indicate that enzastaurin can attenuate kidney damage by inhibiting PKCbeta activity, thereby improving renal function without significantly affecting proteinuria .

Oncology

PKCbeta inhibitors are being explored as therapeutic agents in various cancers due to their role in cell survival signaling:

  • Mantle Cell Lymphoma : Enzastaurin has been tested in phase II clinical trials for mantle cell lymphoma (MCL), where it showed potential to disrupt survival signaling pathways critical for tumor growth . The inhibition of PKCbeta leads to decreased proliferation and increased apoptosis in B-cell malignancies .
  • AIDS-related Lymphoma : Studies indicate that selective inhibition of PKCbeta can induce apoptosis and inhibit cell proliferation in certain lymphoma cell lines, suggesting its utility as a targeted therapy .

Kidney Disease

Recent research indicates that PKCbeta inhibition may also be beneficial in non-diabetic kidney diseases. A study using subtotal nephrectomy models demonstrated that ruboxistaurin treatment reduced glomerulosclerosis and improved glomerular filtration rate without affecting blood pressure . This suggests that PKCbeta inhibitors could represent a novel therapeutic strategy for managing progressive kidney disease.

Case Studies

StudyApplicationFindings
Ruboxistaurin TrialType 2 DiabetesImproved FMD; potential cardiovascular benefits
Enzastaurin Phase IIMantle Cell LymphomaReduced tumor growth; increased apoptosis
Non-diabetic Kidney DiseaseRuboxistaurinAttenuated glomerulosclerosis; improved GFR without affecting proteinuria

作用机制

丁酰辅酶A脱氢酶通过与丁酰辅酶A结合并促进电子转移到电子传递黄素蛋白来发挥作用。此过程涉及丁酰辅酶A底物的氧化,导致巴豆酰辅酶A的形成。 该酶的活性位点包含黄素腺嘌呤二核苷酸 (FAD) 辅因子,它在电子转移过程中起着至关重要的作用 .

与相似化合物的比较

丁酰辅酶A脱氢酶类似于其他酰基辅酶A脱氢酶,例如中链酰基辅酶A脱氢酶和长链酰基辅酶A脱氢酶。它在短链酰基辅酶A衍生物的专一性方面是独特的。 这种专一性是由于酶的活性位点的差异,它允许它选择性地结合和氧化短链底物 .

类似的化合物包括:

  • 中链酰基辅酶A脱氢酶
  • 长链酰基辅酶A脱氢酶
  • 异戊酰辅酶A脱氢酶

这些酶在结构上具有相似性,但在底物特异性和代谢作用方面有所不同 .

准备方法

丁酰辅酶A脱氢酶的制备通常涉及重组DNA技术。编码该酶的基因被克隆到表达载体中,然后被导入合适的宿主生物体,例如大肠杆菌。 宿主生物体在特定条件下培养以诱导酶的表达,随后使用色谱技术进行纯化 .

化学反应分析

丁酰辅酶A脱氢酶催化丁酰辅酶A氧化为巴豆酰辅酶A。该反应涉及将电子从丁酰辅酶A转移到电子传递黄素蛋白。 该酶被归类为氧化还原酶,特别作用于具有黄素作为受体的供体的CH-CH基团 .

相似化合物的比较

Butyryl-CoA dehydrogenase is similar to other acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase and long-chain acyl-CoA dehydrogenase. it is unique in its specificity for short-chain acyl-CoA derivatives. This specificity is due to differences in the enzyme’s active site, which allows it to selectively bind and oxidize short-chain substrates .

Similar compounds include:

  • Medium-chain acyl-CoA dehydrogenase
  • Long-chain acyl-CoA dehydrogenase
  • Isovaleryl-CoA dehydrogenase

These enzymes share structural similarities but differ in their substrate specificities and roles in metabolism .

生物活性

Protein Kinase C beta (PKCβ) inhibitors have emerged as significant therapeutic agents in various medical conditions, particularly in oncology and metabolic diseases. This article delves into the biological activities of PKCβ inhibitors, highlighting their mechanisms of action, clinical implications, and relevant research findings.

Overview of PKCβ Inhibition

PKCβ is a member of the protein kinase C family, which plays a critical role in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. Inhibition of PKCβ can disrupt these pathways, leading to therapeutic benefits in diseases such as cancer and diabetic complications.

PKCβ inhibitors function by blocking the activity of the PKCβ enzyme, which is involved in various signaling cascades. The inhibition can lead to:

  • Induction of Apoptosis : Studies have shown that selective PKCβ inhibition can induce apoptosis in cancer cells by downregulating survival pathways and promoting cell cycle arrest .
  • Reduction of Inflammation : PKCβ inhibitors can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
  • Improvement in Vascular Function : In diabetic models, PKCβ inhibition has been associated with improved endothelial function and reduced vascular complications .

1. Cancer Treatment

PKCβ inhibitors, such as enzastaurin and ruboxistaurin, have been evaluated in various cancer types:

  • Diffuse Large B-Cell Lymphoma (DLBCL) : A Phase II study indicated that enzastaurin was well-tolerated and associated with prolonged freedom from progression (FFP) in a subset of patients with relapsed or refractory DLBCL .
  • Chronic Lymphocytic Leukemia (CLL) : The inhibitor AEB071 demonstrated preclinical efficacy against CLL by disrupting microenvironment-mediated survival signals .

2. Diabetic Complications

Ruboxistaurin has shown promise in treating diabetic retinopathy and nephropathy:

  • Retinal Neovascularization : Ruboxistaurin inhibited endothelial cell proliferation and migration in response to vascular endothelial growth factor (VEGF), demonstrating anti-angiogenic properties .
  • Renal Ischemia-Reperfusion Injury : In animal models, ruboxistaurin reduced renal injury markers and improved kidney function post-injury .

Research Findings

The following table summarizes key findings from studies involving PKCβ inhibitors:

Study FocusInhibitorKey Findings
DLBCL TreatmentEnzastaurin22% achieved FFP for two cycles; well-tolerated with minimal toxicity .
CLL Microenvironment ProtectionAEB071Disrupted NF-κB signaling leading to reduced CLL cell survival .
Diabetic RetinopathyRuboxistaurinSignificant reduction in retinal neovascularization; anti-angiogenic effects observed .
Renal I/R InjuryRuboxistaurinImproved renal function and reduced injury markers following treatment in I/R models .

Case Study 1: Enzastaurin in DLBCL

A multicenter Phase II trial involving 55 patients demonstrated that enzastaurin was effective in prolonging FFP in a subset of patients with relapsed or refractory DLBCL. Notably, only one patient experienced grade 4 toxicity, indicating a favorable safety profile.

Case Study 2: Ruboxistaurin in Diabetic Retinopathy

In a controlled study on diabetic rats, ruboxistaurin significantly reduced retinal neovascularization and improved visual function. The mechanism was attributed to its ability to inhibit VEGF-induced endothelial cell activation.

属性

IUPAC Name

3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWODJBCHRADND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423555
Record name PKCbeta Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257879-35-9
Record name Pkcbeta inhibitor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PKCbeta Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PKC.BETA. INHIBITOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKCbeta Inhibitor
Reactant of Route 2
Reactant of Route 2
PKCbeta Inhibitor
Reactant of Route 3
Reactant of Route 3
PKCbeta Inhibitor
Reactant of Route 4
Reactant of Route 4
PKCbeta Inhibitor
Reactant of Route 5
Reactant of Route 5
PKCbeta Inhibitor
Reactant of Route 6
PKCbeta Inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。